molecular formula C10H12BrFO2 B6279308 1-(3-bromo-4-fluorophenyl)butane-2,3-diol CAS No. 1695959-28-4

1-(3-bromo-4-fluorophenyl)butane-2,3-diol

Cat. No. B6279308
CAS RN: 1695959-28-4
M. Wt: 263.1
InChI Key:
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Description

1-(3-bromo-4-fluorophenyl)butane-2,3-diol, also known as 3-BFPD, is a synthetic compound with a variety of applications in scientific research and development. It has a broad range of uses in both organic and inorganic chemistry, and has been used in a wide variety of laboratory experiments.

Scientific Research Applications

1-(3-bromo-4-fluorophenyl)butane-2,3-diol is a versatile compound that has been used in a wide variety of scientific research applications. It has been used in organic and inorganic chemistry, as a reagent in the synthesis of other compounds, and as a catalyst in a variety of reactions. It has also been used in the development of materials for use in optoelectronic devices, and as a drug delivery system for targeted drug delivery.

Mechanism of Action

1-(3-bromo-4-fluorophenyl)butane-2,3-diol has been shown to interact with a variety of biomolecules, including proteins, nucleic acids, and lipids. It has been shown to bind to the active site of enzymes, and is thought to act as an allosteric inhibitor, preventing the enzyme from binding to its substrate. It has also been shown to interact with DNA, and is thought to interact with the major groove of DNA, affecting the structure of the DNA and possibly affecting gene expression.
Biochemical and Physiological Effects
1-(3-bromo-4-fluorophenyl)butane-2,3-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, and has been shown to affect the structure of DNA. It has also been shown to affect the expression of genes, and has been shown to affect the growth and development of cells.

Advantages and Limitations for Lab Experiments

1-(3-bromo-4-fluorophenyl)butane-2,3-diol has a number of advantages and limitations for laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. It is also relatively non-toxic, and has been shown to have a variety of biochemical and physiological effects. However, it is not very soluble in water, and is not very soluble in organic solvents.

Future Directions

There are a number of potential future directions for 1-(3-bromo-4-fluorophenyl)butane-2,3-diol. It could be used as a drug delivery system for targeted drug delivery, or as a reagent in the synthesis of other compounds. It could also be used as a catalyst in a variety of reactions, or as a material for use in optoelectronic devices. Additionally, it could be used to study the effects of gene expression and the structure of DNA. Finally, it could be used to study the effects of enzyme inhibition and the structure of proteins.

Synthesis Methods

1-(3-bromo-4-fluorophenyl)butane-2,3-diol can be synthesized from a variety of starting materials, such as bromine, fluorine, and phenylacetylene. It can be synthesized in a two-step process by first reacting the bromine and fluorine with the phenylacetylene to form a bromofluorophenylacetylene, and then reacting that with the butane-2,3-diol. A variety of other synthesis methods exist, such as reacting the bromofluorophenylacetylene with an alcohol, or reacting the bromofluorophenylacetylene with an amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromo-4-fluorophenyl)butane-2,3-diol involves the conversion of 3-bromo-4-fluorobenzaldehyde to 1-(3-bromo-4-fluorophenyl)butane-2,3-diol through a series of reactions.", "Starting Materials": [ "3-bromo-4-fluorobenzaldehyde", "2-bromo-1-butene", "Sodium borohydride", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 3-bromo-4-fluorobenzaldehyde to 3-bromo-4-fluorobenzyl alcohol using sodium borohydride in ethanol.", "Step 2: Protection of the hydroxyl group of 3-bromo-4-fluorobenzyl alcohol using 2-bromo-1-butene and sodium hydroxide in ethanol.", "Step 3: Oxidation of the protected alcohol to the corresponding ketone using hydrogen peroxide and hydrochloric acid in water.", "Step 4: Deprotection of the ketone to the diol using sodium borohydride in ethanol.", "Step 5: Bromination of the diol using hydrobromic acid in acetic acid to obtain 1-(3-bromo-4-fluorophenyl)butane-2,3-diol." ] }

CAS RN

1695959-28-4

Product Name

1-(3-bromo-4-fluorophenyl)butane-2,3-diol

Molecular Formula

C10H12BrFO2

Molecular Weight

263.1

Purity

90

Origin of Product

United States

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